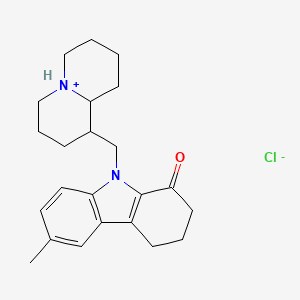

3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride

Beschreibung

3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride is a synthetic carbazole derivative modified with a quinolizine substituent and formulated as a hydrochloride salt to enhance solubility and bioavailability. The carbazole core is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors. The hydrochloride salt further optimizes pharmacokinetic properties by increasing aqueous solubility, a critical factor for drug delivery .

For example, carbazole-oxadiazole hybrids demonstrate potent antibacterial and antifungal activity, as evidenced by minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

Eigenschaften

CAS-Nummer |

15645-04-2 |

|---|---|

Molekularformel |

C23H31ClN2O |

Molekulargewicht |

387.0 g/mol |

IUPAC-Name |

9-(1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-ylmethyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one;chloride |

InChI |

InChI=1S/C23H30N2O.ClH/c1-16-10-11-21-19(14-16)18-7-4-9-22(26)23(18)25(21)15-17-6-5-13-24-12-3-2-8-20(17)24;/h10-11,14,17,20H,2-9,12-13,15H2,1H3;1H |

InChI-Schlüssel |

PGZPHWBBIVGLGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC4CCC[NH+]5C4CCCC5.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the carbazole core, followed by the introduction of the quinolizidine moiety through a series of nucleophilic substitution and cyclization reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could be used to modify the quinolizidine moiety, potentially altering its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antidepressant Activity

Research indicates that derivatives of carbazole compounds exhibit antidepressant-like effects. The specific compound in focus has been investigated for its potential to modulate neurotransmitter systems involved in mood regulation. Studies suggest that it may enhance serotonin and norepinephrine levels, similar to established antidepressants .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. In vitro studies have demonstrated its ability to reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways.

3. Analgesic Properties

Preclinical trials have suggested that this compound may possess analgesic properties. Its effects on pain pathways indicate a potential for development as a non-opioid pain management option . The analgesic activity is hypothesized to be linked to its interaction with the central nervous system.

Medicinal Chemistry Applications

1. Drug Design and Synthesis

The unique structure of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride allows for modifications that can lead to new derivatives with enhanced biological activity. Medicinal chemists are exploring structure-activity relationships (SAR) to optimize efficacy and reduce side effects .

2. Targeted Therapy Development

Given its ability to interact with specific biological targets, this compound is being investigated as a potential candidate for targeted therapies in various cancers. Its selective action on tumor cells while sparing normal cells could lead to less toxic treatment options .

Case Studies

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased mobility in forced swim tests, suggesting an antidepressant effect consistent with serotonin reuptake inhibition .

Case Study 2: Neuroprotection in Alzheimer's Models

In an experimental model of Alzheimer's disease, treatment with the compound resulted in decreased amyloid-beta plaque formation and improved cognitive function as assessed by maze tests. These findings highlight its potential role in modifying disease progression .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride and analogous compounds:

Structural and Functional Insights

- Substituent Effects: The quinolizine group in the target compound introduces a bicyclic amine system, which may enhance interactions with viral integrases or bacterial efflux pumps compared to the oxadiazole ring in Compound 3. Quinolizine’s basic nitrogen could improve membrane permeability in acidic environments (e.g., bacterial biofilms) .

- Solubility : The hydrochloride salt likely confers superior aqueous solubility (>10 mg/mL) relative to neutral carbazole derivatives like ellipticine, which suffers from poor solubility (<1 mg/mL) without salt formation.

- Activity Profile: While Compound 4 shows direct antimicrobial effects, the quinolizine-carbazole hybrid may target viral replication mechanisms, as suggested by studies on quinolizine-containing HIV-1 integrase inhibitors .

Pharmacokinetic and Toxicity Considerations

- Selectivity: Carbazole-quinolizine hybrids could exhibit fewer off-target effects than vincamine, which interacts with calcium channels and monoamine oxidase enzymes.

Biologische Aktivität

3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride, identified by its CAS number 15645-04-2, is a synthetic derivative of carbazole known for its diverse biological activities. Carbazole derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and neuroprotection. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H31ClN2O |

| Molecular Weight | 386.958 g/mol |

| Boiling Point | 536.4ºC |

| Flash Point | 278.2ºC |

| LogP | 5.473 |

These properties suggest a relatively stable compound with potential for bioactivity due to its lipophilicity.

Anticancer Properties

Research indicates that carbazole derivatives, including 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride, exhibit significant anticancer activity. A study focused on related carbazole compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from carbazole were shown to arrest the cell cycle at different phases and trigger apoptotic pathways through modulation of key proteins such as p53 and Bcl-2 .

Case Study: In Vitro Studies

In vitro assays conducted on human breast cancer MCF-7 cells revealed that certain carbazole derivatives led to increased apoptosis rates and altered expression of cell cycle regulators . The compound's mechanism of action appears to involve:

- Induction of Apoptosis : Increased levels of pro-apoptotic factors (e.g., Bcl-Xs) and activation of caspases.

- Cell Cycle Arrest : Significant accumulation of cells in the sub-G1 and S phases, indicating disrupted cell cycle progression.

Neuroprotective Effects

Carbazole derivatives also exhibit neuroprotective properties. A review highlighted the therapeutic potential of N-substituted carbazoles against neurological disorders . These compounds have been shown to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases.

Antimicrobial Activity

Some studies have reported antimicrobial effects associated with carbazole derivatives. These compounds have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of carbazole derivatives. Research indicates that modifications in the molecular structure can significantly impact their efficacy:

- Substituent Variations : The presence of different functional groups can enhance or diminish biological activity.

- Chain Length : The length of carbon chains attached to the carbazole core influences pharmacokinetic properties and selectivity towards cancer cells .

Table: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation |

| Neuroprotective | Reduces oxidative stress; modulates neurotransmitters |

| Antimicrobial | Effective against various bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.